
Trimethyladipic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyladipic anhydride is an organic compound with the molecular formula C9H14O3. It is a type of anhydride derived from trimethyladipic acid. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyladipic anhydride can be synthesized through the reaction of trimethyladipic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . Another method involves the use of oxalyl chloride and triphenylphosphine oxide in acetonitrile solvent, which provides high yields of the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
Trimethyladipic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as water, alcohols, and amines.
Reduction: The anhydride can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: Reacts with this compound to form trimethyladipic acid.
Alcohols: React with the anhydride to form esters.
Amines: React with the anhydride to form amides.
Lithium Aluminum Hydride: Used for the reduction of the anhydride to primary alcohols.
Major Products
Carboxylic Acids: Formed from the reaction with water.
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Primary Alcohols: Formed from the reduction reaction.
科学研究应用
Trimethyladipic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for bioconjugation and smart delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of trimethyladipic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used. The reactivity is due to the electrophilic nature of the carbonyl carbon in the anhydride group, which is activated by the adjacent oxygen atoms .
相似化合物的比较
Similar Compounds
Acetic Anhydride: Similar in reactivity but used more commonly in acetylation reactions.
Succinic Anhydride: Used in similar applications but has a different molecular structure.
Phthalic Anhydride: Widely used in the production of plasticizers and resins.
Uniqueness
Trimethyladipic anhydride is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other anhydrides. Its ability to form stable conjugates with various nucleophiles makes it valuable in both research and industrial applications.
属性
CAS 编号 |
29011-65-2 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
(4S)-3,3,4-trimethyloxepane-2,7-dione |
InChI |
InChI=1S/C9H14O3/c1-6-4-5-7(10)12-8(11)9(6,2)3/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI 键 |
VBDYRRJQXUOMHF-LURJTMIESA-N |
手性 SMILES |
C[C@H]1CCC(=O)OC(=O)C1(C)C |
规范 SMILES |
CC1CCC(=O)OC(=O)C1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


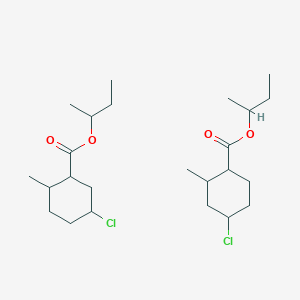
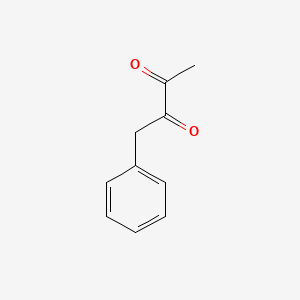
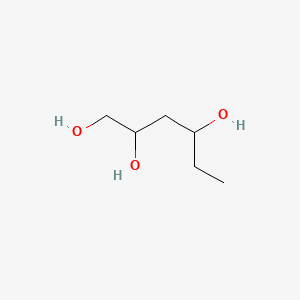

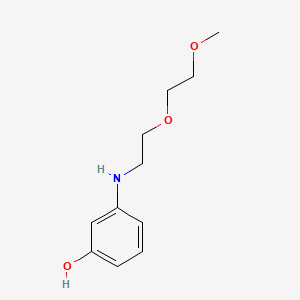

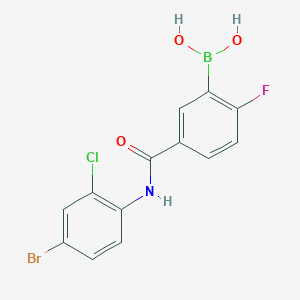
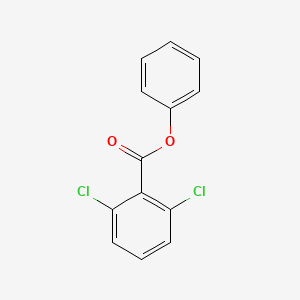

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
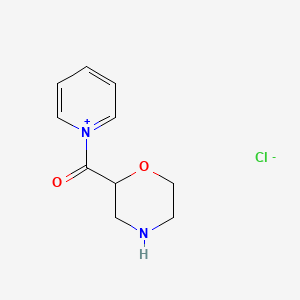
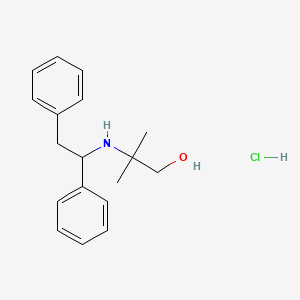
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

